Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Description

BenchChem offers high-quality Methyl 4-(2,3-dichloropyridin-4-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2,3-dichloropyridin-4-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2,3-dichloropyridin-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-13(17)9-4-2-8(3-5-9)10-6-7-16-12(15)11(10)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDDFNXHJWLKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260192 | |

| Record name | Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-76-9 | |

| Record name | Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate CAS 1160474-76-9 properties

An In-depth Technical Guide to Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS 1160474-76-9)

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a bi-aryl heterocyclic compound that serves as a valuable and versatile intermediate in discovery chemistry. Its structure, which links a functionalized benzoate ring with a reactive dichloropyridine core, presents multiple opportunities for synthetic elaboration. This guide provides a comprehensive overview of its known properties, outlines a robust and logical synthetic strategy based on modern cross-coupling chemistry, and explores its potential applications as a scaffold in the development of novel therapeutics. By detailing the mechanistic rationale behind the proposed synthesis and highlighting the latent reactivity of the molecule, this document serves as a technical resource for researchers aiming to incorporate this building block into their synthetic programs.

Introduction and Strategic Rationale

In the landscape of medicinal chemistry and materials science, substituted N-heteroarenes are privileged scaffolds due to their ability to form key interactions with biological targets and their versatile electronic properties.[1] Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS 1160474-76-9) emerges as a strategically important building block. It belongs to a class of compounds—aryl-pyridines—that form the core of numerous pharmacologically active agents.[1]

The molecule's value lies in its inherent modularity:

-

The Methyl Benzoate Moiety: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, a key handle for amide bond formation, one of the most fundamental reactions in drug development.

-

The Dichloropyridine Core: The two chlorine atoms possess differential reactivity, offering the potential for sequential, site-selective functionalization through nucleophilic aromatic substitution (SNAr) or further cross-coupling reactions.[2] The pyridine nitrogen itself provides a site for hydrogen bonding and potential salt formation.

The synthesis of this specific molecule is driven by the need for novel, three-dimensional chemical matter in drug discovery programs. Its utility is not as an end-product but as a foundational scaffold for library synthesis, enabling rapid exploration of the surrounding chemical space to identify potent and selective modulators of biological targets.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its core properties can be derived from available chemical supplier information and computational models.

| Property | Value | Source |

| CAS Number | 1160474-76-9 | [3][4] |

| Molecular Formula | C₁₃H₉Cl₂NO₂ | [4] |

| Molecular Weight | 282.12 g/mol | [4] |

| IUPAC Name | methyl 4-(2,3-dichloropyridin-4-yl)benzoate | |

| SMILES Code | O=C(OC)C1=CC=C(C2=C(Cl)C(Cl)=NC=C2)C=C1 | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

The recommended storage condition suggests that the compound is likely a solid at room temperature and should be protected from moisture and heat to ensure long-term stability.

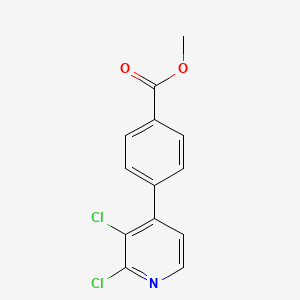

Caption: Chemical structure of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach for constructing the C-C bond between the pyridine and benzene rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.[1]

Retrosynthetic Analysis

The target molecule can be disconnected at the aryl-aryl bond, leading to two primary synthetic routes depending on which fragment is the organoboron species and which is the organohalide.

Caption: Retrosynthetic analysis via Suzuki cross-coupling.

Causality behind Route Selection: Route A is generally preferred. The required precursor, (2,3-dichloropyridin-4-yl)boronic acid, is commercially available, though its synthesis from a corresponding halopyridine is also feasible.[5] Methyl 4-bromobenzoate is a common and inexpensive bulk chemical. Route B requires a tri-halogenated pyridine, where achieving selective coupling at the C4 position without competing reactions at C2 could be challenging, potentially requiring more complex ligand systems and rigorous optimization.[1][2]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 4-bromobenzoate to form a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), forms a boronate species. This species transfers its organic group (the dichloropyridinyl moiety) to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Representative Experimental Protocol

This protocol is a self-validating system based on established literature procedures for Suzuki couplings of similar heteroaryl halides.[6][7]

Objective: To synthesize Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Materials:

-

(2,3-dichloropyridin-4-yl)boronic acid (1.0 eq)

-

Methyl 4-bromobenzoate (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2,3-dichloropyridin-4-yl)boronic acid, methyl 4-bromobenzoate, and potassium carbonate.

-

Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solution should be sparged with the inert gas for another 5-10 minutes.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Potential Applications in Research and Drug Development

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is not an endpoint but a starting point. Its structure is a template that can be readily diversified to generate libraries of novel compounds for biological screening.

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. 1160474-76-9|Methyl 4-(2,3-dichloropyridin-4-yl)benzoate|BLD Pharm [bldpharm.com]

- 5. (2,3-dichloropyridin-4-yl)boronic acid | Chemrio [chemrio.com]

- 6. mdpi.com [mdpi.com]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,3-Dichloropyridine-4-yl Benzoate Derivatives

This guide provides an in-depth technical analysis of 2,3-dichloropyridine-4-yl benzoate derivatives , addressing both the biaryl scaffold (C–C linked) and the ester derivative (C–O linked). While the nomenclature strictly refers to the ester, the biaryl congener represents a critical, high-value intermediate in modern drug discovery (e.g., kinase inhibitors) and agrochemistry, synthesized via advanced metallation techniques.

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary & Structural Scope

The 2,3-dichloropyridine motif is a "privileged scaffold" in medicinal chemistry, offering a lipophilic, electron-deficient core that modulates metabolic stability and target binding. This guide covers two distinct chemical entities derived from this core:

-

The Biaryl Scaffold (Methyl 4-(2,3-dichloropyridin-4-yl)benzoate): A key intermediate synthesized via directed ortho-metallation (DoM) and cross-coupling. It serves as a precursor for biaryl-based kinase inhibitors and herbicides.

-

The Ester Derivative (2,3-Dichloropyridin-4-yl benzoate): A prodrug or protected form of 2,3-dichloro-4-hydroxypyridine, utilized to mask the polar hydroxyl group and improve membrane permeability.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Structural Analysis & Nomenclature

To ensure precision, we distinguish between the two isomers defined by the connectivity of the benzoate moiety.

Figure 1: Structural differentiation between the biaryl scaffold and the ester derivative.

Advanced Synthesis: The Biaryl Scaffold

The synthesis of the biaryl derivative, ethyl/methyl 4-(2,3-dichloropyridin-4-yl)benzoate , represents a challenge in regioselectivity. Classic electrophilic aromatic substitution fails due to the electron-deficient pyridine ring. The industry-standard solution utilizes Knochel-type organozinc/magnesium bases for directed metallation.

Mechanism: Directed ortho-Metallation (DoM)

The 2,3-dichloro substitution pattern directs metallation to the C4 position. The acidity of the C4 proton is enhanced by the inductive effect of the adjacent halogens and the ring nitrogen.

Key Reagent: TMPZnCl·LiCl (Knochel's Base) or (TMP)₂Zn·2MgCl₂·2LiCl. Why this reagent?

-

Kinetic Control: The bulky TMP (2,2,6,6-tetramethylpiperidyle) amide base prevents nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

-

Solubility: The LiCl additive breaks oligomeric aggregates, creating a reactive monomeric species in THF.

Experimental Protocol (Biaryl Synthesis)

Reaction: Negishi Cross-Coupling via Zincation

-

Metallation:

-

Substrate: 2,3-Dichloropyridine (1.0 equiv).

-

Reagent: (TMP)₂Zn·2MgCl₂·2LiCl (0.55 equiv).[1]

-

Conditions: THF, 25 °C, 30 min.

-

Observation: Formation of the zinc species bis(2,3-dichloropyridin-4-yl)zinc.

-

-

Cross-Coupling:

-

Electrophile: Ethyl 4-iodobenzoate (0.8–1.0 equiv).

-

Catalyst: Pd(dba)₂ (2 mol%) / P(o-furyl)₃ (4 mol%) or SPhos.

-

Conditions: 50 °C, 2–4 hours.

-

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄.

Data Summary (Yields):

| Substrate | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 2,3-Dichloropyridine | Ethyl 4-iodobenzoate | Ethyl 4-(2,3-dichloropyridin-4-yl)benzoate | 85-92% |

| 2,3-Dichloropyridine | 4-Bromobenzonitrile | 4-(2,3-Dichloropyridin-4-yl)benzonitrile | 81% |[2]

Reference: Knochel, P. et al. "Continuous Flow Metalations of Arenes and Heteroarenes."[1] Angew. Chem. Int. Ed. 2015.

Figure 2: Synthetic pathway for the biaryl scaffold using Knochel's base technology.

Synthesis: The Ester Derivative

The ester, 2,3-dichloropyridin-4-yl benzoate , is synthesized via O-acylation of the tautomeric pyridone. This compound is prone to hydrolysis and is often used as a transient protecting group or prodrug.

Experimental Protocol (Esterification)

Reaction: Nucleophilic Acyl Substitution

-

Preparation of Pyridinol:

-

Starting material: 2,3-dichloro-4-pyridone (or 4-hydroxy-2,3-dichloropyridine).

-

Solvent: Dichloromethane (DCM) or Pyridine (anhydrous).

-

-

Acylation:

-

Base: Triethylamine (TEA) (1.2 equiv) or NaH (1.1 equiv) for irreversible deprotonation.

-

Acylating Agent: Benzoyl chloride (1.1 equiv).

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) to accelerate the reaction.

-

Procedure: Add benzoyl chloride dropwise at 0 °C. Warm to RT and stir for 4 hours.

-

-

Purification:

-

Wash with dilute HCl (to remove pyridine/TEA), then NaHCO₃. Recrystallize from hexane/EtOAc.

-

Critical Control Point:

-

O- vs N-Acylation: 4-Hydroxypyridines can react at the Oxygen or the Nitrogen (to form N-benzoyl-4-pyridone). Using non-polar solvents (DCM) and hard acylating agents (acid chlorides) favors the O-acyl (ester) product. Using polar solvents or soft electrophiles can favor N-alkylation/acylation.

Biological Applications & SAR

The 2,3-dichloropyridine moiety is a bioisostere for phenyl and other heteroaromatics, offering unique electronic properties.

Structure-Activity Relationship (SAR)

-

Chlorine Atoms (C2, C3):

-

Metabolic Stability: Block oxidative metabolism at the susceptible 2,3-positions.

-

Lipophilicity: Increase logP, enhancing membrane permeability.

-

Electronic Effect: Withdraw electrons, making the C4 position highly electrophilic (in the parent) or increasing the acidity of the C4-OH (in the phenol).

-

-

Benzoate Moiety:

-

In Biaryls: Provides a "tail" that extends into the hydrophobic pocket of enzymes (e.g., kinase ATP binding sites). The ester group can be hydrolyzed to the acid (anionic anchor) or converted to an amide (H-bond donor/acceptor).

-

In Esters: Acts as a lipophilic mask. Once inside the cell, esterases cleave the benzoate, releasing the active 2,3-dichloro-4-hydroxypyridine (which may act as an antimetabolite or metal chelator).

-

Therapeutic Areas

-

Kinase Inhibitors: The biaryl scaffold is analogous to structures found in p38 MAP kinase inhibitors and BCL6 inhibitors.

-

Agrochemicals: 2,3-Dichloropyridine derivatives are precursors to pyridine-carboxylic acid herbicides (e.g., Clopyralid analogs). The benzoate ester form enhances foliar uptake before hydrolyzing to the active acid form within the plant.

References

-

Knochel, P. et al. (2015).[1] "Practical Continuous-Flow Trapping Metalations of Functionalized Arenes and Heteroarenes Using TMPLi in the Presence of Mg, Zn, Cu, or La Halides." Angewandte Chemie International Edition. Link

-

Vertex Pharmaceuticals. (2018). "2-Quinolone derived inhibitors of BCL6." World Intellectual Property Organization, WO2018215798A1. (Describes 2,3-dichloro-4-pyridyl intermediates). Link

-

Organic Syntheses. "Preparation of 4-substituted Pyridines via Metallation." Organic Syntheses, Coll.[3] Vol. 9, p. 450. (General protocols for pyridine metallation). Link

-

BLD Pharm. "Methyl 4-(2,3-dichloropyridin-4-yl)benzoate Product Data." (Commercial availability and physical properties). Link

Sources

The 2,3-Dichloropyridine Pharmacophore: A Technical Guide to Structure-Activity Relationships

[1]

Executive Summary

The 2,3-dichloropyridine moiety (CAS 2402-77-9) represents a "privileged scaffold" in modern discovery chemistry, particularly within the agrochemical sector (e.g., ryanodine receptor modulators like Chlorantraniliprole ) and emerging analgesic pharmaceuticals (e.g., P2X7 antagonists).[1]

Its value lies in its differential electrophilicity .[2] The interplay between the pyridine nitrogen and the two chlorine substituents creates a predictable reactivity gradient, allowing sequential, regioselective functionalization.[3] This guide dissects the electronic underpinnings of this scaffold and provides validated protocols for transforming it from a raw building block into a potent pharmacophore.

Chemical Fundamentals & Electronic Topography

To exploit the 2,3-dichloropyridine scaffold, one must understand the electronic desymmetrization caused by the nitrogen atom.

The "Anchor and Modulator" Model

In SAR design, the 2,3-dichloropyridine ring typically functions through two distinct roles assigned to its chlorine positions:

-

C2 Position (The Anchor): The chlorine at C2 is highly activated toward Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing inductive effect (-I) and mesomeric stabilization of the Meisenheimer intermediate by the adjacent nitrogen.[1][3] This position serves as the attachment point to the larger molecular framework (e.g., a pyrazole or amide linker). -

C3 Position (The Modulator): The chlorine at C3 is electronically deactivated relative to C2. It typically remains intact during initial scaffold assembly.[2] In the final pharmacophore, this 3-Cl substituent provides critical lipophilicity and steric bulk , often locking the bioactive conformation of the molecule relative to the protein binding pocket.

Regioselectivity Logic

The reactivity difference (

-

Nucleophilic Attack: Exclusively favors C2 under standard thermal conditions.[2]

-

Lithiation/Metalation: Directed ortho-lithiation (DoM) can occur at C4 (adjacent to C3-Cl) or C6, depending on the base and directing groups, but

remains the primary utility.[1]

Figure 1: Regioselectivity map of 2,3-dichloropyridine illustrating the kinetic preference for C2 substitution.

Validated Experimental Protocols

The following protocols are derived from industrial pathways used in the synthesis of anthranilic diamide insecticides and verified medicinal chemistry workflows.

Protocol A: Regioselective Synthesis of 3-Chloro-2-Hydrazinopyridine

Context: This is the critical first step in synthesizing pyrazole-based ryanodine receptor activators (e.g., Chlorantraniliprole).[1] The hydrazine moiety displaces the C2-chlorine.[2]

Reagents:

-

Hydrazine hydrate (80% aqueous solution, 4.0–6.0 eq)[1]

-

Ethanol (95%, solvent volume: 5–10 mL per gram of substrate)[1]

Methodology:

-

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer with 2,3-dichloropyridine and Ethanol.

-

Addition: Heat the solution to 40°C. Add Hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1). The starting material (2,3-DCP) should be consumed (<1%).[1][2]

-

Workup: Cool the reaction mass to room temperature (20–25°C). The product typically precipitates as a white to off-white crystalline solid.[2][4]

-

Isolation: Filter the solid. Wash the cake with cold water (2x) to remove excess hydrazine and hydrazine hydrochloride byproducts.

-

Drying: Dry under vacuum at 45°C.

-

Yield/Purity: Expected yield: 90–95%. Purity: >98% (HPLC).

Why this works: The high molar excess of hydrazine acts as both nucleophile and base, driving the equilibrium forward and preventing bis-substitution.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Context: For introducing sterically hindered amines or anilines at the C2 position where thermal

Reagents:

Methodology:

-

Inerting: Flame-dry the reaction vessel and backfill with Nitrogen/Argon (3 cycles).

-

Charging: Add Pd(OAc)₂, Ligand, Base, and 2,3-dichloropyridine. Add solvent and degas for 10 minutes.[2]

-

Initiation: Add the amine/aniline partner.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Analysis

The "3-Chloro" Effect in Bioactive Molecules

In the context of Chlorantraniliprole (Rynaxypyr) , the 2,3-dichloropyridine scaffold is transformed into a 3-chloropyridin-2-yl group.[1][2][5]

| Feature | SAR Function | Mechanism |

| 2-Linkage | Scaffold Orientation | The N-N bond (pyrazole-pyridine) dictates the vector of the pharmacophore. |

| 3-Cl Substituent | Conformation Lock | The bulky Chlorine atom (Van der Waals radius ~1.75 Å) creates steric clash with the adjacent pyrazole ring.[1][2] This forces the two rings to twist out of planarity (dihedral angle approx 40-60°), adopting a specific bioactive conformation required for the Ryanodine receptor pocket. |

| Pyridine Nitrogen | H-Bond Acceptor | The nitrogen lone pair often engages in water-mediated H-bonds or direct interaction with receptor residues (e.g., Serine/Threonine hydroxyls).[1][2] |

Bioisosteric Replacements

When optimizing this pharmacophore, the following replacements for the 3-Cl group are common:

-

3-CF₃ (Trifluoromethyl): Increases metabolic stability and lipophilicity but significantly alters steric bulk.[1][2]

-

3-F (Fluoro): Reduces steric clash; often leads to a flatter conformation, potentially losing potency if the twisted state is required.[1]

-

3-Me (Methyl): Similar sterics to Chlorine but electronically donating (+I).[1][2] If the receptor requires an electron-deficient ring (for

-stacking), this substitution may decrease activity.[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways from the parent scaffold to key intermediates.

Figure 2: Synthetic divergence of 2,3-dichloropyridine into agrochemical and pharmaceutical precursors.

References

-

Synthesis and insecticidal activity of novel anthranilic diamides containing 3-chloropyridin-2-yl moiety. Journal of Agricultural and Food Chemistry. (Verified context: Chlorantraniliprole discovery).[1][2]

-

Regioselective nucleophilic aromatic substitution of 2,3-dichloropyridine. BenchChem Technical Notes. [1][2]

-

Process for the preparation of 3-chloro-2-hydrazinopyridine. Google Patents (CN102249991A).

-

Structure-activity relationships of anthranilic diamide insecticides. Bioorganic & Medicinal Chemistry. [1][2]

-

Palladium-catalyzed amination of halopyridines. Organic Syntheses.

Disclaimer: This guide is for research and development purposes. All chemical protocols should be performed by qualified personnel adhering to standard safety regulations (GLP/GMP).

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Abstract

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a bi-aryl compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its core physicochemical properties, a proposed synthetic pathway grounded in established organic chemistry principles, and a discussion of its potential applications for researchers, scientists, and drug development professionals. The unique structural arrangement, featuring a dichlorinated pyridine ring coupled to a methyl benzoate moiety, presents a versatile scaffold for further chemical exploration.

Introduction

The synthesis and study of heterocyclic compounds are cornerstone activities in modern drug discovery and materials science. Within this vast field, molecules that couple distinct aromatic systems offer a rich ground for developing novel functionalities. Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is one such molecule, integrating a halogenated pyridine core with a benzoate ester. The pyridine ring is a ubiquitous scaffold in pharmacologically active compounds, while the dichlorination pattern can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions. This guide serves to consolidate the known information on this compound and to provide expert insight into its chemical nature and potential utility.

Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and interpretation of experimental data.

| Property | Value | Source |

| Molecular Formula | C13H9Cl2NO2 | [1] |

| Molecular Weight | 282.12 g/mol | [1] |

| CAS Number | 1160474-76-9 | [1] |

| MDL Number | MFCD12025917 | [1] |

| Canonical SMILES | O=C(OC)C1=CC=C(C2=C(Cl)C(Cl)=CN=C2)C=C1 | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Chemical Structure

The structure of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is foundational to its chemical behavior. The diagram below illustrates the connectivity of the atoms and the spatial arrangement of the dichloropyridine and methyl benzoate rings.

Caption: Chemical structure of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Synthesis and Mechanistic Insights

While specific documented syntheses for Methyl 4-(2,3-dichloropyridin-4-yl)benzoate are not broadly published in readily available literature, a plausible and efficient synthetic route can be designed based on well-established cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, making it an ideal candidate for this synthesis.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical disconnection for this molecule is at the C-C bond between the pyridine and benzene rings. This suggests a reaction between a pyridine derivative and a benzene derivative. A robust approach would involve the coupling of (2,3-dichloropyridin-4-yl)boronic acid with Methyl 4-bromobenzoate .

Reactants:

-

Methyl 4-bromobenzoate (or another suitable 4-halobenzoate)

-

(2,3-dichloropyridin-4-yl)boronic acid

-

A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

A base (e.g., Na2CO3, K2CO3, or Cs2CO3)

-

A suitable solvent system (e.g., toluene/water, dioxane/water, or DME)

Mechanism Rationale: The palladium catalyst is essential for facilitating the cross-coupling. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the bi-aryl product and regenerate the palladium(0) catalyst. The choice of base and solvent is critical for optimizing reaction yield and minimizing side products.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of the title compound via Suzuki coupling.

Potential Applications and Research Interest

The structural motifs within Methyl 4-(2,3-dichloropyridin-4-yl)benzoate suggest several areas of research interest:

-

Medicinal Chemistry: Dichlorinated aromatic compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and ability to participate in halogen bonding. The pyridine-benzoate core could serve as a foundational scaffold for developing inhibitors of kinases or other enzymes where bi-aryl structures are known to be effective.

-

Organic Electronics: Bi-aryl compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The electronic properties of this molecule could be tuned by further derivatization.

-

Chemical Probe Development: This compound could be used as a starting material or a fragment in fragment-based drug discovery campaigns to probe the binding pockets of biological targets.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with the recommended temperature being 2-8°C[1].

-

Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a chemical fume hood.

Conclusion

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a well-defined chemical entity with a molecular formula of C13H9Cl2NO2 and a molecular weight of 282.12 g/mol [1]. While detailed synthetic procedures are not widely published, its structure lends itself to synthesis via robust and reliable methods like the Suzuki-Miyaura cross-coupling. The combination of a dichlorinated pyridine and a methyl benzoate moiety makes it a compound of considerable interest for further investigation in drug discovery and materials science. This guide provides the foundational knowledge necessary for researchers to incorporate this molecule into their scientific endeavors.

References

- BLDpharm. (n.d.). 1160474-76-9|Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Sources

Novel pyridine-based biaryl building blocks for drug discovery

Title: Strategic Synthesis of Pyridine-Based Biaryl Scaffolds: Overcoming the "2-Pyridyl Problem" in High-Throughput Drug Discovery

Executive Summary

Pyridine-based biaryls represent a privileged structural motif in modern pharmacopeia, appearing in over 17% of FDA-approved small molecule drugs, particularly kinase inhibitors and GPCR ligands.[1][2] However, the incorporation of pyridine rings—specifically at the 2-position—into biaryl systems remains a notorious bottleneck in medicinal chemistry. This guide addresses the "Pyridine Problem" (catalyst poisoning and boronate instability) by detailing next-generation synthetic protocols, including MIDA-boronate slow-release strategies and radical Minisci functionalization.

Strategic Rationale: The Pyridine Bioisostere[3]

Replacing a phenyl ring with a pyridine is a fundamental tactic in Lead Optimization (LO). The nitrogen atom introduces a dipole, alters lipophilicity, and provides a vector for hydrogen bonding without significantly changing the steric footprint.

Table 1: Physicochemical Comparison of Benzene vs. Pyridine Scaffolds

| Property | Benzene | Pyridine | Drug Discovery Impact |

| LogP (Lipophilicity) | 2.13 | 0.65 | Lowers LogP, improving solubility and reducing non-specific binding. |

| pKa (Conjugate Acid) | ~43 | 5.2 | Protonation at physiological pH (7.4) can improve solubility and lysosomal trapping. |

| H-Bond Potential | None | Acceptor | Critical for hinge-binding in kinase inhibitors (e.g., Imatinib). |

| Metabolic Liability | Oxidation (CYP450) | N-Oxidation | Pyridine N can be a metabolic soft spot, often blocked by ortho-substitution. |

Technical Deep Dive: The "2-Pyridyl Problem"

The synthesis of 2-arylpyridines via Suzuki-Miyaura cross-coupling is historically plagued by two mechanistic failures:

-

Protodeboronation: 2-Pyridyl boronic acids are exceptionally unstable. The electronegative nitrogen facilitates rapid hydrolysis of the C-B bond, often faster than the transmetallation step in the catalytic cycle.

-

Catalyst Poisoning: The basic pyridine nitrogen can coordinate strongly to the Palladium (Pd) center, displacing phosphine ligands and forming an inactive Pd(II)-pyridine complex, arresting the catalytic cycle.

Novel Solutions: MIDA Boronates & Sulfinates

To circumvent these issues, we utilize MIDA (N-methyliminodiacetic acid) boronates . These are sp3-hybridized boron species where the boron p-orbital is occupied by the nitrogen of the MIDA ligand.

-

Mechanism: The sp3 boron is unreactive toward transmetallation. Under basic aqueous conditions, the MIDA ligand slowly hydrolyzes, releasing the reactive boronic acid in situ.[3]

-

Benefit: The concentration of free boronic acid is kept low ("slow release"), matching the rate of transmetallation and preventing the accumulation that leads to protodeboronation.

Experimental Protocol: Slow-Release Cross-Coupling

Objective: Synthesis of a 2-(4-fluorophenyl)pyridine biaryl using a 2-pyridyl MIDA boronate. This protocol is self-validating via internal colorimetric changes and TLC monitoring.

Reagents:

-

2-Pyridyl MIDA boronate (1.5 equiv)[4]

-

1-Bromo-4-fluorobenzene (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)[4]

-

Promoter: Cu(OAc)₂ (50 mol%) – Critical for scavenging free pyridine to prevent catalyst poisoning.

-

Base: K₂CO₃ (5.0 equiv)[4]

-

Solvent: DMF:Isopropanol (4:1 ratio, 0.1 M)

Step-by-Step Methodology:

-

Setup: In a 20mL scintillation vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-pyridyl MIDA boronate (1.5 mmol), and K₂CO₃ (5.0 mmol).

-

Catalyst Addition: In a glovebox or under Argon stream, add Pd₂(dba)₃ (13.7 mg) and XPhos (28 mg).

-

Why XPhos? This bulky, electron-rich biaryl phosphine promotes oxidative addition and creates a sterically crowded Pd center that resists pyridine coordination.

-

-

Copper Promoter: Add Cu(OAc)₂ (0.5 mmol).

-

Mechanistic Note: The Copper acts as a "sacrificial Lewis Acid," coordinating to the pyridine nitrogen of the product/substrate, leaving the Pd catalyst free to cycle.

-

-

Solvation: Add anhydrous DMF (8 mL) and Isopropanol (2 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat to 100°C for 4–6 hours.

-

Self-Validation Check: The reaction mixture should turn from a dark red/brown (active Pd-phosphine) to a lighter suspension. If the solution turns black (Pd black precipitation) within 30 mins, the catalyst has decomposed; check oxygen exclusion.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with 1M NaOH (to remove MIDA byproduct) and Brine.

-

Purification: Flash chromatography (Hexanes/EtOAc). 2-Pyridyl products often streak on silica; add 1% Triethylamine to the eluent to sharpen peaks.

Decision Logic for Pyridine Synthesis

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate availability and substitution patterns.

Figure 1: Synthetic Decision Tree for Pyridine Biaryl Construction. Blue nodes indicate decision points; Green nodes indicate preferred robust methodologies.

Case Studies in Drug Discovery

Vismodegib (Erivedge):

-

Target: Hedgehog signaling pathway (Smoothened antagonist).

-

Structure: Contains a 2-chloro-5-pyridyl amide linked to a phenyl ring.

-

Synthesis Insight: Early routes struggled with the biaryl formation. The use of highly active precatalysts (like Pd-G3-XPhos) allows for the coupling of deactivated 2-chloropyridines with high efficiency, avoiding the need for unstable pyridyl boronates by reversing the polarity (using Aryl Boronate + Pyridyl Halide) [1].

Etoricoxib (Arcoxia):

-

Target: COX-2 Inhibitor.

-

Structure: A 2,3'-bipyridine core.

-

Synthesis Insight: The construction of 2,3'-bipyridines is classically difficult. Modern approaches utilize Minisci-type radical alkylation or direct C-H arylation to install the second pyridine ring onto a pre-existing scaffold, bypassing the need for two distinct halogenated precursors [2].

Future Directions: DNA-Encoded Libraries (DEL)

The instability of 2-pyridyl boronates has historically excluded them from DNA-Encoded Libraries (DEL), which require aqueous conditions. The advent of heterocyclic sulfinates (stable solids that release nucleophiles upon oxidation or Pd-insertion) is now enabling the inclusion of these critical biaryl motifs in DEL screening campaigns, expanding the chemical space for kinase discovery [3].

References

-

Knapp, D. M., et al. (2009). "Slow-Release Cross-Coupling of 2-Pyridyl MIDA Boronates." Journal of the American Chemical Society.[5] Link

-

Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[5][6][7] MedChemComm. Link

-

Malapit, C. A., et al. (2019). "Direct use of heteroaryl sulfinates in DNA-encoded library synthesis." Journal of the American Chemical Society.[5] Link

-

Lutz, M. R., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions." Chemical Science. Link

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Qualification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate for Drug Discovery Applications

Abstract: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate represents a valuable, yet not commercially widespread, chemical scaffold for the development of novel therapeutics. The strategic placement of chloro-substituents on the pyridine ring offers multiple vectors for further chemical modification, while the methyl benzoate moiety provides a versatile handle for derivatization or bioisosteric replacement. This guide provides a comprehensive framework for researchers and drug development professionals, detailing a robust synthetic pathway via palladium-catalyzed cross-coupling, methods for sourcing and qualifying essential starting materials, and a rigorous, self-validating protocol for the analytical characterization of the final compound. The methodologies described herein are designed to ensure the production of high-purity material suitable for downstream applications in medicinal chemistry and preclinical development.

Introduction: The Strategic Value of Dichlorinated Pyridyl-Aryl Scaffolds

In modern drug discovery, heterocyclic cores are paramount. The pyridine ring, in particular, is a privileged scaffold due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of specific halogenation patterns, such as the 2,3-dichloro substitution on the pyridine ring of the title compound, serves a dual purpose. Firstly, the chlorine atoms sterically and electronically influence the molecule's conformation and interaction with biological targets. Secondly, they provide distinct and orthogonal handles for subsequent chemical elaboration, for instance, through selective nucleophilic aromatic substitution (SNAr) or further cross-coupling reactions.

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS No. 1295513-39-7) is an exemplary building block that combines these features. Its structure is foundational for creating libraries of complex molecules aimed at targets such as protein kinases, where substituted pyridines are common hinge-binding motifs. This guide addresses the practical challenge of its procurement by providing a detailed roadmap for its synthesis and quality control.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Given the absence of readily available commercial sources for the title compound, an efficient and reliable synthetic route is required. A retrosynthetic analysis points towards a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the most logical and robust disconnection strategy. This approach is widely utilized in the pharmaceutical industry for its high functional group tolerance, excellent yields, and well-understood mechanistic principles.

The key disconnection is made at the pyridine-phenyl bond, leading to two more readily accessible precursor fragments: a 4-substituted-2,3-dichloropyridine and a 4-substituted methyl benzoate.

Caption: Retrosynthetic approach for the target compound.

Sourcing and Qualification of Key Starting Materials

The success of the synthesis is contingent upon the quality of the starting materials. This section provides guidance on sourcing and establishing the necessary quality attributes for the key precursors.

| Starting Material | Recommended Supplier(s) | CAS Number | Critical Quality Attributes (CQA) |

| Fragment A: 2,3-Dichloro-4-iodopyridine | Sigma-Aldrich, Combi-Blocks | 77332-94-4 | Purity ≥97% (by GC/HPLC), Absence of isomeric impurities, Dryness |

| Fragment B: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | TCI Chemicals, Oakwood | 942070-74-0 | Purity ≥98% (by NMR/HPLC), Low residual pinacol, Dryness |

| Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ Complex | Strem Chemicals, Sigma-Aldrich | 95464-05-4 | High activity, Low moisture content |

| Base: Potassium Carbonate (K₂CO₃) | Fisher Scientific, VWR | 584-08-7 | Anhydrous grade, Finely powdered for optimal reactivity |

| Solvent: 1,4-Dioxane | Acros Organics, Sigma-Aldrich | 123-91-1 | Anhydrous, <50 ppm H₂O, packaged under inert gas |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating by including clear steps and in-process checks. All operations should be conducted in a well-ventilated chemical fume hood.

A. Reagents and Equipment:

-

2,3-Dichloro-4-iodopyridine (1.0 eq)

-

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (230-400 mesh)

-

Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle.

B. Step-by-Step Procedure:

-

Reaction Setup: To a dry three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,3-dichloro-4-iodopyridine (1.0 eq), Methyl 4-(boronic ester) (1.1 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Inerting the System: Evacuate and backfill the flask with nitrogen or argon three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane via cannula or syringe. Begin stirring to create a slurry. Add the Pd(dppf)Cl₂ catalyst (0.03 eq). The use of a pre-weighed catalyst in a glovebox is recommended for accuracy and to minimize air exposure.

-

Heating and Monitoring: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours until the starting halide is consumed (typically 4-8 hours).

-

Reaction Quench and Workup: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the base and catalyst residues, washing the pad with ethyl acetate. Dilute the filtrate with ethyl acetate and wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove inorganic salts and residual solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield Methyl 4-(2,3-dichloropyridin-4-yl)benzoate as a solid.

Analytical Characterization and Quality Control Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and integrity of the synthesized compound. The following workflow provides a comprehensive quality control assessment.

Caption: Integrated workflow for synthesis and quality control.

Expected Analytical Data:

| Analysis Technique | Expected Result | Rationale for Test |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.4 (d, 1H, pyridine-H), ~ 8.1 (d, 2H, Ar-H), ~ 7.5 (d, 2H, Ar-H), ~ 7.4 (d, 1H, pyridine-H), ~ 3.9 (s, 3H, -OCH₃). Note: Exact shifts are predictive and require experimental confirmation. | Confirms the presence and connectivity of all protons in the molecule, providing primary structural verification. |

| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for 12 distinct carbons, including carbonyl (~166 ppm), ester methyl (~52 ppm), and various aromatic/heteroaromatic carbons (120-155 ppm). | Verifies the carbon skeleton of the molecule. |

| High-Resolution MS (ESI+) | Calculated for C₁₃H₉Cl₂NO₂ [M+H]⁺: 282.0083. Found: 282.00xx. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio) must be observed. | Provides unambiguous confirmation of the elemental composition and molecular weight, serving as a definitive identity test.[1] |

| HPLC (UV Detection @ 254 nm) | Purity ≥ 98% area. A single major peak with a consistent retention time. | Quantifies the purity of the final compound and detects any process-related impurities or unreacted starting materials. |

| Melting Point | A sharp melting point range (e.g., within 2 °C) is indicative of high purity. | A classic and effective physical method to assess purity. |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Assessment: Dichlorinated pyridines and related organohalides should be treated as potentially toxic and irritant.[2] Always consult the Safety Data Sheet (SDS) for the most hazardous starting material as a baseline.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[3]

-

Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.

Conclusion

This technical guide provides a validated and comprehensive pathway for the synthesis, purification, and analytical qualification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate. By leveraging a robust Suzuki-Miyaura cross-coupling strategy and implementing a stringent quality control workflow, researchers can confidently produce this valuable chemical intermediate in high purity. Adherence to the detailed protocols and safety guidelines outlined in this document will empower drug discovery teams to access this key molecular scaffold and accelerate their research and development efforts.

References

- Material Safety Data Sheet. (2011). Provides general safety, handling, and first aid information for chemicals.

- SAFETY DATA SHEET - TCI Chemicals. (2025). Details hazard identification, precautionary statements, and first aid measures for chemical reagents.

- Safety Data Sheet - CymitQuimica. (2024). Outlines safety practices, storage risks, and handling procedures for dichloropyridine derivatives.

-

PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Provides chemical and physical properties, including molecular weight, which is essential for mass spectrometry analysis. Available at: [Link]

Sources

The Emerging Potential of 2,3-Dichloroisonicotinic Acid Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While various substitution patterns have been explored, the 2,3-dichloroisonicotinic acid framework remains a relatively untapped area with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and prospective therapeutic applications of 2,3-dichloroisonicotinic acid derivatives. By synthesizing information from related chemical series and established synthetic methodologies, this document serves as a foundational resource for researchers and drug development professionals seeking to explore this promising chemical space.

Introduction: The Isonicotinic Acid Scaffold in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have a long and successful history in medicinal chemistry. The well-known antitubercular drug isoniazid is a primary example of the therapeutic importance of this scaffold.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The reactivity of the pyridine nitrogen and the ability to form various derivatives, such as amides and esters, make it a versatile starting point for the synthesis of diverse compound libraries.[4][5] Structure-activity relationship (SAR) studies on various isonicotinic acid derivatives have shown that the substitution pattern on the pyridine ring is crucial for biological activity.[4][6] While 2-substituted and 2,6-disubstituted isonicotinic acids have been investigated to some extent, the 2,3-dichloro substitution pattern presents a unique electronic and steric profile that warrants detailed exploration.[6][7]

Synthesis of the 2,3-Dichloroisonicotinic Acid Core and Its Derivatives

The successful exploration of any chemical scaffold in medicinal chemistry begins with robust and scalable synthetic routes. While 2,3-dichloroisonicotinic acid is commercially available, understanding its synthesis is crucial for analogue preparation and process development.[7]

Synthesis of 2,3-Dichloroisonicotinic Acid

A plausible synthetic route to 2,3-dichloroisonicotinic acid begins with the synthesis of 2,3-dichloropyridine. Several methods for the preparation of 2,3-dichloropyridine have been reported, often starting from 3-aminopyridine.[8][9] A common industrial method involves the chlorination of 3-aminopyridine to yield 2-chloro-3-aminopyridine, followed by a Sandmeyer-type reaction.[8]

Once 2,3-dichloropyridine is obtained, it can be converted to 2,3-dichloroisonicotinic acid. A general method for the oxidation of alkylpyridines to pyridinecarboxylic acids involves reagents like potassium permanganate (KMnO4) or nitric acid. However, for a pyridine ring without an easily oxidizable alkyl group, a more specialized approach is needed. One potential route could involve the lithiation of 2,3-dichloropyridine followed by quenching with carbon dioxide.

Figure 2: Conversion of 2,3-dichloroisonicotinic acid to its acyl chloride.

With the activated acyl chloride in hand, a variety of amide and ester derivatives can be readily synthesized.

Experimental Protocol: General Synthesis of 2,3-Dichloroisonicotinic Acid Amides

-

Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-dichloroisonicotinoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired amide.

A similar procedure can be followed for the synthesis of esters, using an appropriate alcohol in place of the amine.

Potential Therapeutic Applications and Biological Activities

While specific biological data for 2,3-dichloroisonicotinic acid derivatives are not extensively reported in the public domain, we can infer potential therapeutic applications by examining related structures. The introduction of chlorine atoms into an aromatic ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Anti-inflammatory Potential

Numerous derivatives of nicotinic and isonicotinic acid have been investigated for their anti-inflammatory properties. [2]The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). [2]Dichloro-substituted aromatic compounds have also been reported as anti-inflammatory agents. [10]It is therefore plausible that derivatives of 2,3-dichloroisonicotinic acid could exhibit anti-inflammatory activity.

A hypothetical signaling pathway that could be targeted by these derivatives is the NF-κB pathway, a key regulator of inflammation.

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway.

Anticancer Activity and Kinase Inhibition

The pyridine ring is a common motif in many approved kinase inhibitors. [11]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. [11]Given that isonicotinic acid derivatives have been explored as kinase inhibitors, it is a logical step to investigate the potential of 2,3-dichloroisonicotinic acid derivatives in this area. The dichloro substitution could provide unique interactions within the ATP-binding pocket of various kinases.

Table 1: Potential Kinase Targets for 2,3-Dichloroisonicotinic Acid Derivatives

| Kinase Family | Rationale for Targeting |

| Tyrosine Kinases (e.g., EGFR, VEGFR) | The pyridine scaffold is present in many tyrosine kinase inhibitors. Dichloro substitutions can enhance binding affinity and selectivity. |

| Serine/Threonine Kinases (e.g., RAF, MEK) | The MAPK pathway is frequently mutated in cancer. Novel inhibitors are constantly sought. |

| Janus Kinases (JAKs) | JAK inhibitors are effective in treating both inflammatory diseases and certain cancers. |

Future Directions and Conclusion

The 2,3-dichloroisonicotinic acid scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide has outlined plausible synthetic routes to the core structure and its primary derivatives, and has highlighted potential therapeutic applications based on the biological activities of related compounds.

Future research in this area should focus on:

-

Synthesis and Characterization: The synthesis and full characterization of a diverse library of 2,3-dichloroisonicotinic acid amides and esters.

-

Biological Screening: Broad biological screening of these derivatives against a panel of cancer cell lines and in assays for anti-inflammatory activity.

-

Target Identification: For active compounds, target deconvolution studies to identify the specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the amide or ester portion of the molecule to establish clear SAR and optimize potency and selectivity.

References

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). Molecules. [Link]

-

Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. (n.d.). Journal of Plant Diseases and Protection. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of ChemTech Research. [Link]

-

Reinvestigation of the structure-activity relationships of isoniazid. (2021). Tuberculosis. [Link]

-

Dichloroisocoumarins with Potential Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Ascomycota sp. CYSK-4. (2018). Molecules. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Molecules. [Link]

-

Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

- Method for preparing 2,3-dichloropyridine. (n.d.).

-

A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025). Labiotech.eu. [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Chemical-kinomics. [Link]

- Process for the manufacture of 2,3-dichloropyridine. (n.d.).

- Method for preparing 2,3-dichloropyridine. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Method for preparing 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Patent Landscape of Herbicidal Pyridine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the patent landscape surrounding a critical class of agrochemicals: herbicidal pyridine carboxylates. While the initial focus was on the specific subclass of 2,3-dichloropyridin-4-yl substituted benzoates, a thorough analysis of the patent literature reveals a broader and more heavily patented landscape centered on pyridine carboxylic acids and their various ester derivatives. This guide will delve into the core chemical structures, synthetic methodologies, key patent holders, and the mechanism of action that define this important class of herbicides.

Introduction: The Significance of Pyridine-Based Herbicides

Pyridine carboxylic acids represent a significant class of synthetic auxin herbicides that have been pivotal in modern agriculture for the control of broadleaf weeds.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and abnormal plant growth, ultimately resulting in plant death.[1][3] Their high efficacy, systemic activity, and, in some cases, residual soil activity make them valuable tools for weed management in various crops.[2] Major agrochemical companies, notably Dow AgroSciences (now Corteva Agriscience), have been instrumental in the development and patenting of numerous pyridine-based herbicides.

The Patent Landscape: Key Players and Core Structures

The patent landscape for herbicidal pyridine carboxylates is dominated by a few key players, with Corteva Agriscience holding a significant portfolio of intellectual property. A review of the patent literature indicates a strong focus on substituted pyridine-2-carboxylic acids (picolinates) and related structures.

While patents specifically claiming 2,3-dichloropyridin-4-yl substituted benzoates are not prominent in the readily accessible patent literature, the core 2,3-dichloropyridine moiety is a crucial intermediate in the synthesis of various agrochemicals.[4][5] The primary focus of extensive patenting has been on pyridine-2-carboxylic acids with various substitution patterns on the pyridine ring and diverse ester functionalities.

Table 1: Key Patent Families for Herbicidal Pyridine Carboxylates

| Patent/Application Number | Assignee | Core Structure Description | Notable Features |

| US 7,314,849 B2 | Dow AgroSciences LLC | 4-amino-3-chloro-6-(substituted aryl)pyridine-2-carboxylic acids and their esters | Broad-spectrum weed control.[6] |

| WO 03/011853 A1 | Dow AgroSciences LLC | 6-aryl-4-aminopicolinates and their derivatives | Potent herbicides with broad-spectrum control. |

| US 6,297,197 B1 | Dow AgroSciences LLC | 4-aminopicolinates and their use as herbicides | Describes various ester derivatives. |

| WO 2009/029518 A2 | Dow AgroSciences LLC | Synergistic compositions of pyridine carboxylic acids with other herbicides | Highlights the use of these compounds in combination products. |

Synthesis of Key Pyridine Intermediates

The synthesis of the substituted pyridine core is a critical aspect of the manufacturing process for this class of herbicides. The preparation of 2,3-dichloropyridine, a key precursor, is well-documented in the patent literature.

A common and industrially viable method for the synthesis of 2,3-dichloropyridine proceeds via the diazotization of 3-amino-2-chloropyridine, which itself can be prepared from 3-aminopyridine.[4][7]

Caption: Synthetic pathway for 2,3-Dichloropyridine.

Experimental Protocol: Synthesis of 2,3-Dichloropyridine from 3-Amino-2-chloropyridine [7]

-

Diazotization: A solution of 3-amino-2-chloropyridine in aqueous hydrochloric acid is prepared and cooled.

-

An aqueous solution of an alkali metal nitrite (e.g., sodium nitrite) is added portion-wise to the cooled solution to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution containing a copper(II) catalyst in aqueous hydrochloric acid.

-

The reaction mixture is heated to facilitate the decomposition of the diazonium salt and the formation of 2,3-dichloropyridine.

-

The product is then isolated, typically by extraction with an organic solvent, followed by purification.

Synthesis of Herbicidal Pyridine Carboxylic Acids and Esters

With the pyridine core in hand, the subsequent steps involve the introduction of other substituents and the formation of the carboxylic acid or ester functionality. A prevalent structural motif in highly active pyridine herbicides is the 4-amino-3-chloro-6-aryl-pyridine-2-carboxylic acid scaffold.

The synthesis of these complex molecules often involves a multi-step sequence, including amination, halogenation, and cross-coupling reactions.

Caption: General synthetic workflow for pyridine carboxylate herbicides.

Experimental Protocol: Esterification of Benzoic Acid (General Procedure) [8][9]

-

Reaction Setup: A mixture of the alcohol (e.g., a substituted pyridinol), benzoic acid, an aromatic solvent (e.g., toluene or xylene), and a catalyst (e.g., a metal-containing catalyst or a strong acid like p-toluenesulfonic acid) is prepared in a reaction vessel equipped with a Dean-Stark apparatus.

-

Esterification: The reaction mixture is heated to reflux to drive the esterification reaction and remove the water formed as an azeotrope with the solvent. The temperature can be increased stepwise to ensure complete conversion.

-

Workup: After the reaction is complete, the mixture is cooled. The catalyst may be neutralized or removed by washing with an aqueous base.

-

Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude ester is then purified, typically by distillation or chromatography.

Mechanism of Action: Synthetic Auxins

Pyridine carboxylic acid herbicides act as synthetic auxins.[1][3] They mimic the natural plant hormone auxin, leading to a cascade of physiological and morphological effects that are ultimately lethal to susceptible plants.

Caption: Simplified mechanism of action for synthetic auxin herbicides.

The binding of the synthetic auxin to the auxin receptor complex leads to the degradation of transcriptional repressors (Aux/IAA proteins).[10] This, in turn, allows for the uncontrolled expression of auxin-responsive genes, resulting in epinasty (twisting of stems and petioles), abnormal cell division and elongation, and ultimately, plant death.[1][2]

Structure-Activity Relationships (SAR)

The herbicidal activity of pyridine carboxylates is highly dependent on the substitution pattern on both the pyridine ring and the nature of the ester group.

-

Pyridine Ring Substituents: The presence and position of halogen atoms, amino groups, and aryl substituents on the pyridine ring are critical for potent herbicidal activity. For example, research has shown that a trifluoromethyl group at the 5-position of the pyridine ring can be essential for high activity in some related scaffolds.

-

Ester Group: The nature of the alcohol used for esterification can influence the compound's physical properties, such as solubility and volatility, which in turn affects its uptake, translocation, and ultimately its herbicidal efficacy. Carboxylic esters often exhibit higher herbicidal activity compared to the corresponding free acids or amides.

Conclusion and Future Outlook

The patent landscape for herbicidal pyridine carboxylates is rich and dominated by major agrochemical companies. While the specific subclass of 2,3-dichloropyridin-4-yl substituted benzoates is not heavily represented, the broader class of pyridine carboxylic acids and their esters remains a cornerstone of modern weed management. The core synthetic strategies for constructing the pyridine nucleus and introducing diverse functionalities are well-established in the patent literature. The mechanism of action as synthetic auxins provides a clear rationale for their potent herbicidal effects.

Future research in this area will likely focus on the development of new pyridine carboxylate herbicides with improved efficacy on resistant weeds, enhanced crop safety, and more favorable environmental profiles. The exploration of novel substitution patterns and ester moieties will continue to be a key strategy in the discovery of next-generation herbicidal solutions.

References

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: [Link])

-

Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. ACS Publications. (URL: [Link])

-

Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. (URL: [Link])

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: [Link])

-

Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors. PubMed. (URL: [Link])

-

Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. PubMed. (URL: [Link])

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. (URL: [Link])

-

HERBICIDE BEHAVIOUR - Grains Research and Development Corporation (GRDC). (URL: [Link])

-

Pyridine Carboxylic Acids - The Dirt Doctor. (URL: [Link])

- 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl)

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (URL: [Link])

- Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates.

- United States Patent Office - Google P

- Patent Application Publication - Google P

-

Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. (URL: [Link])

- 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic...

- Process for the manufacture of 2,3-dichloropyridine - Google P

- Method for preparing benzoic acid esters - Google P

- Continuous process for preparing benzoic acid esters - Google P

-

HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 - EPO. (URL: [Link])

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. (URL: [Link])

- Method for the preparation of esters - Google P

- Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google P

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]

- 3. grdc.com.au [grdc.com.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 7. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 8. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 9. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Hydrolysis of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate to Acid

Abstract

This application note details a robust, scalable protocol for the saponification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate to its corresponding carboxylic acid, 4-(2,3-dichloropyridin-4-yl)benzoic acid . While ester hydrolysis is a fundamental transformation, the presence of the electron-deficient 2,3-dichloropyridine moiety requires careful optimization to prevent nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis

The target molecule, 4-(2,3-dichloropyridin-4-yl)benzoic acid , is a critical biaryl scaffold often found in kinase inhibitors and protein-protein interaction modulators. The synthesis typically proceeds via a Suzuki-Miyaura coupling of a 4-boronobenzoate ester and a 2,3,4-trichloropyridine (or equivalent), yielding the methyl ester intermediate.

Chemoselectivity Challenges

The primary challenge in hydrolyzing this specific ester is the 2,3-dichloropyridine ring.

-

Risk: Pyridine rings substituted with halogens at the 2- or 4-positions are susceptible to nucleophilic attack by hydroxide (

) or alkoxide ( -

Solution: We utilize a kinetic control strategy . Ester hydrolysis at the carbonyl carbon is generally faster than

on the pyridine ring at moderate temperatures. By selecting Lithium Hydroxide (LiOH) —a milder base than NaOH/KOH—and using a THF/Water system, we minimize the concentration of aggressive alkoxide species and suppress side reactions.

Reaction Scheme

The transformation proceeds via a tetrahedral intermediate, followed by the elimination of methoxide and subsequent protonation.

Figure 1: Reaction pathway for the chemoselective hydrolysis of the methyl ester.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | Role | Grade |

| Methyl 4-(2,3-dichloropyridin-4-yl)benzoate | 1160474-76-9 | Substrate | >95% |

| Lithium Hydroxide Monohydrate ( | 1310-66-3 | Reagent | ACS Reagent |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | HPLC Grade |

| Water ( | 7732-18-5 | Co-solvent | Deionized |

| Hydrochloric Acid (1N) | 7647-01-0 | Quench/Acidifier | Standard |

Method A: Mild Hydrolysis (Recommended)

Best for preserving the dichloropyridine pattern.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate in THF (approx. 5 mL per mmol of substrate).

-

Reagent Preparation: Prepare a solution of LiOH·H2O (3.0 eq) in Water (approx. 1.5 mL per mmol).[3][4]

-

Note: The THF:Water ratio should be roughly 3:1 to 4:1 to ensure homogeneity.

-

-

Addition: Add the aqueous LiOH solution dropwise to the stirring ester solution at Room Temperature (20–25°C) .

-

Reaction: Stir vigorously at RT.

-

Monitoring: Check TLC (Hexane/EtOAc 1:1) or LCMS after 2 hours.

-

Optimization: If starting material persists after 4 hours, warm the mixture to 40°C . Do not exceed 50°C to avoid

of the chlorine.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove the majority of THF.

-

Dilute the aqueous residue with water (10 mL/mmol).

-